molecular formula C15H11N3 B8378230 1-Benzyl-3-cyanoindazole

1-Benzyl-3-cyanoindazole

Cat. No. B8378230
M. Wt: 233.27 g/mol
InChI Key: OKFRSYIVANDTSU-UHFFFAOYSA-N
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Patent
US06462068B1

Procedure details

420 mg of NaH (60% in oil, 10.3 mmol) were added in portions to 1.0 g of 3-cyanoindazole (7.0 mmol) and 1.7 ml of benzyl bromide (14.0 mmol) in 6 ml of THF, and the mixture was stirred at room temperature for 15 hours. The reaction was quenched with 2 drops of water, the mixture was concentrated and the residue was chromatographed (SiO2; petroleum ether:ethyl acetate 3:1). 1.3 g of a solid were obtained.
Name
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][N:6]=1)#[N:4].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[CH2:14]([N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:3]#[N:4])=[N:6]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NNC2=CC=CC=C12
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2 drops of water
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2; petroleum ether:ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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